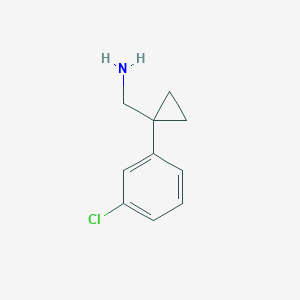

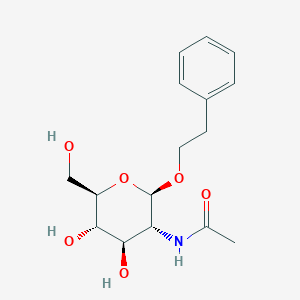

![molecular formula C17H24N2O2 B175576 (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 132666-68-3](/img/structure/B175576.png)

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

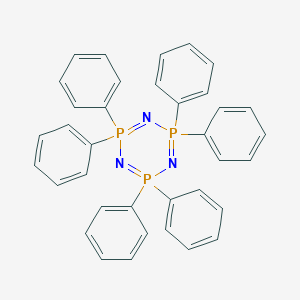

“(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 . It is also known by other synonyms such as “(1S,4S)-2-Boc-5-benzyl-2,5-diazabicyclo[2.2.1]heptane” and "tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate" .

Physical And Chemical Properties Analysis

This compound has a density of 1.140 . More detailed physical and chemical properties could not be found in the retrieved information.

Aplicaciones Científicas De Investigación

-

Synthesis of Chiral Diazabicyclic Ligands

- Field : Synthetic Chemistry

- Application : This compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .

- Method : The exact method of synthesis would depend on the specific ligand being synthesized. Typically, this involves reacting the compound with other reagents under controlled conditions .

- Results : The result is a chiral diazabicyclic ligand that can be used in the preparation of dicopper (II) complexes .

-

Asymmetric Catalysis

-

Organocatalyst in Biginelli Reaction

- Field : Organic Chemistry

- Application : The compound can be used as an organocatalyst in the Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .

- Method : The compound is added to a reaction mixture containing the aromatic aldehyde, ethyl acetoacetate, and urea .

- Results : The compound acts as a catalyst, facilitating the reaction .

-

Biochemically Active Compounds

- Field : Biochemistry

- Application : Derivatives of the bicyclic nucleus of 2,5-diazabicyclo[2.2.1]heptane comprise a wide family of biochemically active compounds .

- Method : The exact method would depend on the specific compound being synthesized. Typically, this involves reacting the compound with other reagents under controlled conditions .

- Results : These compounds have been found to exhibit potency as nicotinic acetylcholine receptor ligands . They also include antibiotics , vasodilating agents , and antitumor agents .

-

Chiral Scaffolds in Asymmetric Catalysis

-

Rigid Counterpart of the Piperazine Ring

- Field : Medicinal Chemistry

- Application : The diamine system of 2,5-diazabicyclo[2.2.1]heptane is traditionally included in screening libraries as a rigid counterpart of the flexible piperazine ring .

- Method : The compound is used as a precursor in the synthesis of these compounds .

- Results : These compounds have been found to exhibit various biological activities .

-

Pharmacological Applications

- Field : Pharmacology

- Application : A variety of compounds incorporating the 2,5-diazabicyclo[2.2.1]heptane scaffold have been found to exhibit potency as nicotinic acetylcholine receptor ligands .

- Method : The compound is used as a precursor in the synthesis of these compounds .

- Results : These compounds have shown potential in various pharmacological applications .

-

Antibiotics

- Field : Medicinal Chemistry

- Application : Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been used in the synthesis of antibiotics .

- Method : The compound is used as a precursor in the synthesis of these antibiotics .

- Results : These antibiotics have shown effectiveness against various bacterial strains .

-

Vasodilating Agents

- Field : Medicinal Chemistry

- Application : Some derivatives of 2,5-diazabicyclo[2.2.1]heptane have been used as vasodilating agents .

- Method : The compound is used as a precursor in the synthesis of these vasodilating agents .

- Results : These agents have shown effectiveness in dilating blood vessels, potentially helping to lower blood pressure .

Propiedades

IUPAC Name |

tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIWYWFJAALCQM-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)